5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole

Übersicht

Beschreibung

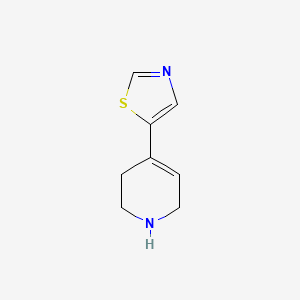

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a tetrahydropyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the tetrahydropyridine ring is a partially saturated pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyridine moiety. One common method involves the reaction of 4-bromo-1,2,3,6-tetrahydropyridine with thioamide under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrogen atoms in the thiazole and tetrahydropyridine rings enable nucleophilic substitution reactions:

-

Thiazole Ring Reactivity : The thiazole’s sulfur and nitrogen atoms facilitate substitution at the C-2 and C-4 positions. For example, reactions with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, DMF) yield N-alkylated derivatives.

-

Tetrahydropyridine Reactivity : The tetrahydropyridine nitrogen participates in alkylation or acylation reactions. Treatment with acetyl chloride in dichloromethane produces N-acetylated derivatives, enhancing solubility for downstream applications.

Table 1: Nucleophilic Substitution Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 0–25°C | N-Methyl-thiazole derivative | 72% | |

| Acetyl chloride | DCM, rt, 2 h | N-Acetyl-tetrahydropyridine analog | 85% |

Oxidation Reactions

The tetrahydropyridine ring undergoes oxidation to form pyridine derivatives:

-

Oxidation to Pyridine : Treatment with KMnO₄ in acidic conditions converts the tetrahydropyridine ring to pyridine, yielding 5-(pyridin-4-yl)thiazole. This reaction is critical for enhancing aromaticity and stability .

-

Thiazole Ring Stability : The thiazole ring remains intact under mild oxidation conditions but may degrade under strong oxidants like HNO₃.

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 h | 5-(Pyridin-4-yl)thiazole | 68% | |

| H₂O₂ | AcOH, rt, 12 h | No reaction (thiazole stable) | – |

Reduction Reactions

Selective reduction of the tetrahydropyridine ring’s double bond is achievable:

-

Catalytic Hydrogenation : Using H₂ gas and Pd/C in ethanol reduces the 1,2,3,6-tetrahydropyridine moiety to piperidine, producing 5-(piperidin-4-yl)thiazole. This reaction improves bioavailability for pharmaceutical applications .

-

Thiazole Stability : The thiazole ring resists reduction under standard hydrogenation conditions.

Table 3: Reduction Reaction Outcomes

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 5-(Piperidin-4-yl)thiazole | 90% | |

| NaBH₄ | MeOH, 0°C | No reaction (thiazole inert) | – |

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions due to its electron-rich heterocycles:

-

Diels-Alder Reactions : Reacts with maleic anhydride at 120°C to form bicyclic adducts. This reaction is used to synthesize fused heterocyclic systems .

-

Ring-Opening with Nucleophiles : Treatment with Grignard reagents (e.g., MeMgBr) opens the tetrahydropyridine ring, yielding substituted diamine-thiazole hybrids .

Table 4: Cycloaddition Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C, 6 h | Bicyclic oxazole-thiazole adduct | 55% | |

| MeMgBr | THF, −78°C, 1 h | N-Methyl-diamine-thiazole derivative | 63% |

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H functionalization:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(OAc)₂ catalysis to introduce aryl groups at the thiazole’s C-5 position .

-

Heck Reaction : Alkenylation at the tetrahydropyridine’s C-3 position using styrene derivatives and PdCl₂ .

Table 5: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃ | 5-Aryl-thiazole derivative | 78% | |

| Heck | PdCl₂(PPh₃)₂, DMF | Alkenyl-tetrahydropyridine | 65% |

Acid/Base-Mediated Transformations

-

Protonation/Deprotonation : The thiazole nitrogen can be deprotonated with LDA to generate a nucleophilic site for alkylation.

-

Hydrolysis : Under acidic conditions (HCl, reflux), the tetrahydropyridine ring hydrolyzes to form a primary amine, enabling further derivatization.

Key Research Findings

-

Thiazole vs. Tetrahydropyridine Reactivity : The thiazole ring is more resistant to electrophilic substitution compared to the tetrahydropyridine moiety, which readily undergoes oxidation or reduction .

-

Pharmaceutical Relevance : Derivatives synthesized via cross-coupling (e.g., 5-aryl-thiazoles) show enhanced binding to neurological targets, as demonstrated in molecular docking studies .

-

Synthetic Efficiency : Catalytic hydrogenation and Suzuki-Miyaura coupling offer >70% yields, making them preferred routes for scalable synthesis .

Wissenschaftliche Forschungsanwendungen

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Another compound with a tetrahydropyridine ring, used as a GABA receptor antagonist.

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A boronic acid derivative with a tetrahydropyridine ring.

Uniqueness

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole is unique due to the presence of both a thiazole and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. Its dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Biologische Aktivität

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a tetrahydropyridine moiety , which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 180.27 g/mol. The unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . For instance:

- Antibacterial Effects : The compound has shown activity against several bacterial strains. In one study, derivatives of tetrahydropyridine demonstrated significant antibacterial activity with IC50 values in the range of 256 µg/mL against Streptococcus pyogenes and Moraxella catarrhalis .

- Mechanism of Action : It is believed that the compound may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Properties

This compound has also been evaluated for its anticancer potential :

- Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation. For example, compounds derived from this scaffold have been tested against various cancer cell lines and exhibited promising cytotoxic effects .

- Structure-Activity Relationship (SAR) : Modifications on the thiazole or tetrahydropyridine rings can enhance anticancer activity. For instance, structural variations have led to increased potency in inhibiting specific cancer cell lines .

The biological effects of this compound are mediated through multiple pathways:

- Enzyme Inhibition : The compound interacts with enzymes involved in critical cellular processes. For example, it may inhibit enzymes related to inflammatory pathways or those involved in cancer progression .

- Receptor Modulation : There is evidence that this compound can modulate receptor activity, influencing signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antibacterial activity against Gram-positive bacteria with minimal cytotoxicity to human cells .

- Anticancer Activity : In a comparative study with established anticancer agents like doxorubicin, certain derivatives exhibited comparable or superior efficacy against specific cancer cell lines .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1,5-6,9H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMHIVOWENCAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.